(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL
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Overview
Description
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a chiral compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol typically involves the reduction of isoquinoline derivatives. One common method is the asymmetric reduction of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using chiral catalysts. This process often employs hydrogenation reactions under specific conditions to achieve high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of chiral catalysts and controlled reaction conditions ensures the production of the desired (S)-enantiomer with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated tetrahydroisoquinoline derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential neuroprotective effects. It has been investigated for its role in modulating neurotransmitter systems and its potential use in treating neurodegenerative diseases.
Medicine
Medically, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of conditions such as Parkinson’s disease and depression.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol involves its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation can lead to neuroprotective effects and potential therapeutic benefits in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
®-1,2,3,4-Tetrahydroisoquinoline-3-methanol: The enantiomer of the (S)-form, with different biological activities.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methanol group.
Isoquinoline: The fully aromatic form, lacking the tetrahydro structure.
Uniqueness
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is unique due to its chiral nature and specific biological activities. Its ability to interact with neurotransmitter systems sets it apart from its non-chiral counterparts and makes it a valuable compound in medicinal chemistry.
Biological Activity
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines (THIQs) are a class of compounds derived from isoquinoline, known for their varied biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. The structure of THIQs allows for modifications that can enhance their pharmacological properties.
1. Neuroprotective Effects
Research has demonstrated that THIQs exhibit neuroprotective properties, particularly against neurodegenerative diseases. In a study focusing on the structural-activity relationship (SAR) of THIQ analogs, it was found that specific substitutions on the THIQ scaffold significantly enhanced their neuroprotective effects. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
2. Antioxidant Activity
This compound has been shown to possess antioxidant properties. A comparative analysis indicated that this compound effectively scavenges free radicals and reduces lipid peroxidation in vitro. The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which play a crucial role in neutralizing reactive oxygen species (ROS) .
3. Antimicrobial Properties
Studies have indicated that THIQ derivatives demonstrate significant antimicrobial activity against various pathogens. For instance, this compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ceftriaxone .
The biological activities of this compound can be attributed to several mechanisms:
- Dopamine Receptor Modulation : Some THIQ derivatives have been shown to interact with dopamine receptors, particularly D2 receptors. This interaction is essential for their neuroprotective effects and potential use in treating Parkinson’s disease .
- Inhibition of Inflammatory Pathways : THIQs can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory action contributes to their therapeutic potential in conditions characterized by chronic inflammation .
Data Table: Biological Activities of this compound
Case Study 1: Neuroprotection in Animal Models
A recent study evaluated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results showed significant improvement in motor functions and a reduction in neurodegeneration markers in treated mice compared to controls. The compound's ability to enhance dopaminergic signaling was highlighted as a key factor in its efficacy .
Case Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial activity of this compound against common pathogens such as E. coli and S. aureus. The compound exhibited MIC values ranging from 20 to 50 µg/mL, showcasing its potential as an alternative treatment option for bacterial infections resistant to conventional antibiotics .
Properties
CAS No. |
1881-17-0 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 |
Origin of Product |
United States |
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